molecular formula C7H4BrClN2 B152586 4-Bromo-6-chloro-1H-indazole CAS No. 885519-03-9

4-Bromo-6-chloro-1H-indazole

Cat. No.: B152586
CAS No.: 885519-03-9
M. Wt: 231.48 g/mol
InChI Key: KCDKINCUTSIQAF-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-1H-indazole is a heterocyclic compound that belongs to the indazole family. It is characterized by the presence of bromine and chlorine atoms at the 4th and 6th positions of the indazole ring, respectively. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-6-chloro-1H-indazole can be synthesized through several methods. One common approach involves the bromination and chlorination of 1H-indazole. For instance, 4-chloro-2-fluoroaniline can be chlorinated using N-chlorosuccinimide, followed by bromination with N-bromosuccinimide to yield 2-bromo-4-chloro-6-fluoroaniline. This intermediate is then diazotized using sodium nitrite and reacted with formaldoxime to produce 2-bromo-4-chloro-6-fluorobenzaldehyde. Finally, the compound is cyclized with hydrazine hydrate to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-chloro-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions include various substituted indazoles and other heterocyclic compounds with potential biological activities .

Scientific Research Applications

Medicinal Chemistry

Role as an Intermediate
4-Bromo-6-chloro-1H-indazole is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those aimed at treating cancer and inflammatory diseases. The compound's unique structure allows it to participate in reactions that yield biologically active molecules.

Anticancer Properties
Research indicates that this compound exhibits anticancer activity by inhibiting cell proliferation through interference with critical signaling pathways, notably the phosphoinositide 3-kinase (PI3K) pathway. This inhibition leads to reduced growth in various cancer cell lines, making it a potential candidate for further therapeutic development.

Biological Studies

Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes, including cyclooxygenase-2 (COX-2). By binding to COX-2's active site, this compound prevents the conversion of arachidonic acid into prostaglandins, thereby mitigating inflammatory responses that can facilitate tumor growth.

Antimicrobial Activity
Preliminary findings suggest that this compound may possess antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes. Further research is needed to fully elucidate these effects and their potential applications in treating infections where inflammation plays a critical role.

Industrial Applications

Building Block for Agrochemicals
In addition to its medicinal applications, this compound serves as a building block in the production of agrochemicals and other industrial chemicals. Its unique chemical properties make it suitable for synthesizing various compounds used in agriculture.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of PI3K pathway; COX-2 inhibition
AntimicrobialPotential membrane disruption; enzyme inhibition
Anti-inflammatoryCOX-2 inhibition leading to reduced prostaglandin synthesis

Table 2: Comparison with Similar Indazole Derivatives

Compound NameStructural FeaturesBiological Activity
4-Chloro-1H-indazoleChlorine at position 4Moderate anticancer activity
6-Bromo-1H-indazoleBromine at position 6Limited anti-inflammatory effects
4-Bromo-6-chloro-5-methyl-1H-indazoleBromine at position 4, chlorine at 6, methyl at 5Enhanced anticancer and anti-inflammatory properties

Case Study: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various indazole derivatives, this compound was found to significantly inhibit the proliferation of breast cancer cells. The mechanism was attributed to its interference with the PI3K signaling pathway, suggesting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 4-bromo-6-chloro-1H-indazole involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its biological effects. The exact molecular pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

  • 4-Chloro-1H-indazole-6-carboxylic acid
  • 6-Bromo-1H-indazole-4-carboxaldehyde
  • 4-Chloro-1H-indazol-5-ol

Comparison: 4-Bromo-6-chloro-1H-indazole is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications .

Biological Activity

4-Bromo-6-chloro-1H-indazole is a heterocyclic compound belonging to the indazole family, notable for its significant biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Overview of this compound

  • Chemical Structure : The compound features bromine at the 4-position and chlorine at the 6-position of the indazole ring, which contributes to its unique reactivity and biological properties.
  • Molecular Formula : C7_7H4_4BrClN2_2
  • Molecular Weight : Approximately 231.48 g/mol

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by:

  • Inhibiting Cell Proliferation : The compound has been shown to interfere with critical signaling pathways, notably the phosphoinositide 3-kinase (PI3K) pathway, leading to reduced cell growth in various cancer cell lines.
  • Enzyme Inhibition : It acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. By binding to COX-2's active site, it prevents the conversion of arachidonic acid into prostaglandins, thus mitigating inflammatory responses that can facilitate tumor growth.

Antimicrobial Properties

The antimicrobial activity of this compound is still under investigation, but preliminary findings suggest:

  • Disruption of Bacterial Cell Membranes : Similar indazole derivatives have demonstrated the ability to disrupt bacterial membranes or inhibit essential enzymes, leading to cell death.
  • Potential Applications : Its role as a COX-2 inhibitor also suggests potential applications in treating infections where inflammation plays a critical role.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of PI3K pathway; COX-2 inhibition
AntimicrobialPotential membrane disruption; enzyme inhibition
Anti-inflammatoryCOX-2 inhibition leading to reduced prostaglandin synthesis

Case Study: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various indazole derivatives, this compound was found to significantly inhibit the proliferation of breast cancer cells. The mechanism was attributed to its interference with the PI3K signaling pathway, suggesting its potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Indazole Derivatives

Compound NameStructural FeaturesBiological Activity
4-Chloro-1H-indazoleChlorine at position 4Moderate anticancer activity
6-Bromo-1H-indazoleBromine at position 6Limited anti-inflammatory effects
4-Bromo-6-chloro-5-methyl-1H-indazoleBromine at position 4, chlorine at 6, methyl at 5Enhanced anticancer and anti-inflammatory properties

Properties

IUPAC Name

4-bromo-6-chloro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDKINCUTSIQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646165
Record name 4-Bromo-6-chloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-03-9
Record name 4-Bromo-6-chloro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-chloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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